Quadazocine - 69924-29-4

Quadazocine

Catalog Number: EVT-10905429
CAS Number: 69924-29-4
Molecular Formula: C25H37NO2
Molecular Weight: 383.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quadazocine is a benzazocine.
Overview

Quadazocine, also known by its developmental code WIN-44,441, is a synthetic compound belonging to the benzomorphan family. It functions primarily as an opioid antagonist, exhibiting significant activity at the three major opioid receptors: mu (μ), kappa (κ), and delta (δ). Quadazocine is particularly known for its role as a silent antagonist, meaning it blocks these receptors without activating them, thus preventing the effects of opioid agonists such as morphine and fentanyl. Its primary application is in scientific research, where it serves as a valuable tool for studying opioid receptor interactions and the pharmacological effects of opioids .

Source and Classification

Quadazocine is classified under the category of opioid antagonists and is specifically noted for its high affinity for the μ receptor and the κ2 subtype. This compound is synthesized in laboratory settings and is primarily utilized in research environments rather than clinical settings. The chemical structure of Quadazocine can be described by its molecular formula C25H37NO2C_{25}H_{37}NO_2 and a molar mass of approximately 383.576g/mol383.576\,g/mol .

Synthesis Analysis

Methods

The synthesis of Quadazocine mesylate involves multiple steps, beginning with the formation of the benzomorphan core. The general synthetic route includes:

  1. Formation of the Benzomorphan Core: This step involves cyclization reactions of appropriate precursors under controlled conditions to yield the tricyclic structure characteristic of benzomorphans.
  2. Functionalization: Subsequent introduction of functional groups such as hydroxyl or methyl groups enhances the pharmacological properties of the core structure.
  3. Mesylation: The final step converts the hydroxyl group into a mesylate group using methanesulfonyl chloride in the presence of a base like triethylamine, resulting in Quadazocine mesylate.

Technical Details

The synthesis requires precise control over reaction conditions including temperature, time, and reagent concentrations to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of synthesized Quadazocine.

Molecular Structure Analysis

Quadazocine's molecular structure features a complex arrangement typical of benzomorphans. Key structural data include:

  • InChI Key: OKLHDYDHKBFXCK-IHOLGCEMSA-N
  • Canonical SMILES: CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O
  • Isomeric SMILES: C[C@]12CCN(C@HCC4=C2C=C(C=C4)O)C.CS(=O)(=O)O

This structural complexity contributes to its unique pharmacological properties, particularly its receptor binding affinities .

Chemical Reactions Analysis

Quadazocine undergoes various chemical reactions that can modify its structure:

  1. Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  2. Reduction: Ketones or aldehydes can be reduced back to alcohols.
  3. Substitution: The mesylate group can participate in nucleophilic substitution reactions with various nucleophiles.
  4. Hydrolysis: The mesylate group can be hydrolyzed to regenerate the corresponding alcohol.

These reactions are important for modifying Quadazocine for specific research applications or therapeutic uses.

Mechanism of Action

Quadazocine acts primarily as a silent antagonist at opioid receptors, which means it binds to these receptors without activating them. This property allows it to block the effects of agonists at these sites effectively. Its mechanism involves:

  • Binding Affinity: Quadazocine exhibits a higher affinity for μ receptors compared to κ and δ receptors, which positions it effectively to counteract μ agonists like morphine.
  • Receptor Interaction: By binding to these receptors, Quadazocine prevents agonist-induced activation, thus inhibiting pain relief and other opioid-mediated effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant Data

The compound's stability and reactivity profile make it suitable for various experimental conditions but necessitate careful storage and handling practices .

Applications

Quadazocine is primarily used in scientific research with applications including:

  • Opioid Receptor Studies: Investigating interactions between different opioid receptors and their ligands.
  • Pain Management Research: Understanding mechanisms underlying pain relief and developing new analgesics.
  • Addiction Research: Studying the effects of opioid antagonists on addiction pathways and withdrawal symptoms .

These applications underscore Quadazocine's significance in advancing knowledge about opioid pharmacology and potential therapeutic strategies for managing pain and addiction.

Receptor Pharmacology and Selectivity of Quadazocine

Quadazocine (WIN-44,441) is a benzomorphan-derived opioid antagonist characterized by a complex receptor interaction profile. Its pharmacological significance lies in its ability to differentially target and modulate distinct opioid receptor types and subtypes, providing a valuable tool for elucidating opioid receptor function and heterogeneity.

Mu-Opioid Receptor Antagonism: Affinity and Functional Silencing Mechanisms

Quadazocine functions as a high-affinity silent antagonist at the mu-opioid receptor. Binding studies demonstrate nanomolar affinity for this receptor, with competitive displacement observed against labeled mu-selective ligands. Unlike inverse agonists, Quadazocine lacks intrinsic activity upon binding, producing no measurable suppression of basal G-protein signaling in cellular models. Its mechanism involves strict orthosteric competition with both endogenous (β-endorphin) and exogenous (morphine, fentanyl) mu-opioid receptor agonists [1] [7].

Upon binding the mu-opioid receptor, Quadazocine stabilizes an inactive receptor conformation. This prevents agonist-induced conformational changes necessary for intracellular coupling, specifically inhibiting the exchange of GDP for GTP on the Gαi/o subunit of the heterotrimeric G-protein complex. Consequently, downstream signaling cascades are profoundly inhibited: adenylate cyclase inhibition is blocked, G-protein-gated inwardly rectifying potassium (GIRK) channel activation is prevented, and voltage-gated calcium channel suppression does not occur. This comprehensive "functional silencing" effectively abolishes mu-opioid receptor-mediated effects such as analgesia, euphoria, and respiratory depression in vivo [1] [6] [7]. Quadazocine's potency in reversing mu-opioid agonist effects has been consistently demonstrated across species, including reversal of fentanyl-induced antinociception in rhesus monkeys [3].

Kappa2-Opioid Receptor Subtype Selectivity: Comparative Binding Dynamics

Quadazocine exhibits significant binding affinity for kappa-opioid receptors, with a pronounced selectivity profile favoring the kappa2 subtype over the kappa1 subtype. While classified as a broad-spectrum opioid antagonist, radioligand competition assays reveal a distinct pattern: Quadazocine displaces kappa2-selective ligands with substantially higher affinity (approximately 3-5 fold) compared to its displacement of ligands selective for the kappa1 subtype. This differential affinity forms the basis for its characterization as a "kappa2-preferring" antagonist in pharmacological studies, despite its concurrent high affinity for the mu-opioid receptor [7] [8] [9].

This subtype selectivity translates into functional differences in antagonism. Quadazocine potently reverses the behavioral and physiological effects of kappa2-preferring agonists like bremazocine and ethylketocyclazocine. In contrast, it demonstrates significantly weaker antagonism (requiring higher doses) against the effects of kappa1-selective agonists such as U50,488 and U69,593. This differential antagonism was clearly demonstrated in primate models using schedule-controlled behavior assays and antinociception tests. For instance, studies in squirrel monkeys and rhesus monkeys showed Quadazocine effectively antagonized bremazocine-induced rate suppression and antinociception, while requiring markedly higher doses to antagonize similar effects induced by U50,488 [8]. This functional dichotomy provided critical early evidence supporting the existence of pharmacologically distinct kappa-opioid receptor subtypes prior to molecular biological confirmation of a single gene (OPRK1). The prevailing hypothesis suggests Quadazocine's kappa2 selectivity may arise from its interaction with kappa-opioid receptors complexed with specific membrane-associated proteins or differing post-translational modifications, rather than binding to a genetically distinct receptor entity [9].

Table 1: Quadazocine Receptor Binding Affinity and Functional Antagonism Profiles

Receptor Type/SubtypeRelative Binding AffinityCharacterization of AntagonismProbes for Functional Antagonism
Mu-Opioid ReceptorHigh (Ki in nM range)High-potency silent antagonismFentanyl, Morphine
Kappa1-Opioid ReceptorModerateWeak functional antagonism (high doses required)U50,488, U69,593
Kappa2-Opioid ReceptorHigh (Kappa2 > Kappa1)Potent functional antagonismBremazocine, Ethylketocyclazocine
Delta-Opioid ReceptorLower than Mu/Kappa2Silent antagonism (weak modulatory role)Deltorphin, DPDPE

Delta-Opioid Receptor Interactions: Secondary Modulatory Roles

Quadazocine binds to the delta-opioid receptor with lower affinity compared to its interactions with the mu-opioid receptor and kappa2-opioid receptor subtypes. Functionally, it acts as a silent antagonist at delta-opioid receptors, effectively blocking the actions of delta-selective agonists like deltorphin and [D-Pen²,D-Pen⁵]enkephalin (DPDPE) in vitro. However, its delta-opioid receptor antagonism is generally overshadowed in vivo by its more potent effects at mu-opioid and kappa-opioid receptors [7].

The modulatory role of Quadazocine at delta-opioid receptors may become functionally relevant in specific contexts, particularly concerning heteromeric receptor complexes. Evidence suggests that mu-opioid receptor/delta-opioid receptor heteromers exhibit distinct pharmacological properties. While direct data on Quadazocine's interaction with such heteromers is limited, its ability to bind both receptors raises the possibility of allosteric modulatory effects within these complexes. This potential interaction could influence the trafficking, signaling, or ligand affinity of the heteromeric complex, representing an area requiring further investigation. Currently, Quadazocine's primary pharmacological utility concerning delta-opioid receptors remains its ability to block agonist activation, albeit with lower potency than its actions at other opioid receptors [1].

In Vitro vs. In Vivo Receptor Occupancy Profiles

Quadazocine exhibits distinct receptor occupancy profiles when comparing in vitro binding assays to in vivo functional antagonism, highlighting the influence of the biological environment and pharmacokinetic factors.

Table 2: Comparison of Quadazocine Receptor Occupancy In Vitro vs. In Vivo

ParameterIn Vitro ProfileIn Vivo Profile
Primary Target OccupancyHigh affinity for Mu-Opioid Receptor and Kappa2-Opioid ReceptorRapid occupancy of Mu-Opioid Receptor and Kappa2-Opioid Receptor at moderate doses
KineticsRapid equilibrium, competitive bindingSlower tissue distribution influences occupancy onset; Duration influenced by lipophilicity and metabolism
Functional Correlation (Mu)Direct correlation between occupancy and blockade of agonist bindingStrong correlation: High receptor occupancy translates to potent reversal of agonist effects (e.g., fentanyl analgesia reversal)
Functional Correlation (Kappa2)Direct correlation between occupancy and blockade of Kappa2 agonist bindingStrong correlation: Occupancy predicts reversal of Bremazocine effects
Functional Correlation (Kappa1)Moderate affinity in binding assaysPoorer correlation: High occupancy often required for functional antagonism of U50,488 effects
Dose DependencyConcentration-dependent occupancyDose-dependent occupancy; Mu/Kappa2 occupancy achieved at lower doses than Kappa1 occupancy

In vitro, Quadazocine demonstrates rapid, concentration-dependent, and competitive occupancy of mu-opioid, kappa2-opioid, and delta-opioid receptors in isolated membrane preparations and cell-based systems. Its binding kinetics and affinity are readily quantifiable using radiolabeled ligands, revealing its rank order affinity (mu ≥ kappa2 > kappa1 > delta) [7] [8].

In vivo, Quadazocine's receptor occupancy is demonstrably functional but influenced by factors beyond pure affinity. Its moderate lipophilicity governs its distribution to the central nervous system, impacting the onset of receptor blockade. Studies employing antagonism of agonist-induced effects (e.g., antinociception, rate suppression) provide indirect measures of in vivo occupancy. Quadazocine achieves functional occupancy of mu-opioid receptors and kappa2-opioid receptors at relatively low systemic doses, effectively reversing the effects of agonists like fentanyl and bremazocine respectively in species such as rats and rhesus monkeys. For example, research in rhesus monkeys demonstrated Quadazocine's equipotency in antagonizing fentanyl in males and females, indicating consistent mu-opioid receptor occupancy across sexes [3]. However, achieving functional antagonism at kappa1-opioid receptors requires significantly higher doses of Quadazocine, reflecting its lower affinity for this subtype and suggesting that near-saturation occupancy is needed for functional blockade against potent agonists like U50,488 [8]. This dose-dependent and subtype-selective occupancy profile underlies Quadazocine's utility as a pharmacological tool for dissecting opioid receptor subtype contributions in vivo.

Properties

CAS Number

69924-29-4

Product Name

Quadazocine

IUPAC Name

1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one

Molecular Formula

C25H37NO2

Molecular Weight

383.6 g/mol

InChI

InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25?/m1/s1

InChI Key

LOYWOYCPSWPKFH-CSIQULDISA-N

Canonical SMILES

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C

Isomeric SMILES

C[C@@]12CCN([C@@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.